Carboxylesterase 2 (CE2) Inhibition: Differentiated Metabolic Stability Profile vs. Carboxylic Acid Analog
Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate (BDBM50154560 / CHEMBL3775118) inhibits human carboxylesterase 2 (CE2) with an IC50 of 3.99 × 10³ nM in human liver microsomes [1]. In the same assay system, the corresponding free carboxylic acid analog 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (CAS 325807-33-8, BDBM50070608) exhibits an IC50 > 1.00 × 10⁵ nM—a >25-fold reduction in inhibitory potency [2]. This differential is directly attributable to the methyl ester moiety, which enhances membrane permeability and active-site access relative to the ionized carboxylate form at physiological pH.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CE2) in human liver microsomes |
|---|---|
| Target Compound Data | IC50 = 3.99 × 10³ nM (3.99 μM) |
| Comparator Or Baseline | 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (CAS 325807-33-8): IC50 > 1.00 × 10⁵ nM (>100 μM) |
| Quantified Difference | >25-fold greater CE2 inhibitory potency for the methyl ester |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation; ChEMBL-assigned assay ID 3 |
Why This Matters
Procurement of the methyl ester is essential for studies requiring CE2-mediated metabolic probing; the acid analog is effectively inactive in this context, precluding its use as a functional substitute.
- [1] BindingDB. BDBM50154560 (CHEMBL3775118). IC50 3.99E+3 nM for CE2 inhibition in human liver microsomes. View Source
- [2] BindingDB. BDBM50070608 (CHEMBL3775481 analog). IC50 >1.00E+5 nM for CE2 inhibition in human liver microsomes. View Source
